4-[[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanylmethyl]benzonitrile
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Overview
Description
4-[[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanylmethyl]benzonitrile, also known as MTBSTFA, is a chemical compound that is widely used in scientific research. It is a derivative of benzene and thiazole, and it has several unique properties that make it a valuable tool for researchers in various fields. In
Scientific Research Applications
- Applications :
- Antitubercular Activity : Similar thiazole derivatives have shown antitubercular properties .
- Protein Inhibition : Thione-substituted 1,2,4-triazoles are implicated in diseases like diabetes, obesity, and cancer .
- Antifungal and Antibiotic Activity : S-alkylated compounds derived from 4 H-1,2,4-triazole-3-thiol exhibit antifungal, antimicrobial, and antibiotic effects .
Medicinal Chemistry and Drug Development
Mechanism of Action
Target of Action
Thiazole derivatives, which share a structural component with this compound, have been found to interact with various targets, including enzymes and receptors in biological systems .
Mode of Action
They may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Biochemical Pathways
Thiazole derivatives have been found to impact various biochemical pathways, leading to diverse biological activities such as antimicrobial, antifungal, antiviral, and antitumor effects .
Result of Action
Thiazole derivatives have been found to exhibit significant biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects .
properties
IUPAC Name |
4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanylmethyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS2/c1-21-16-8-6-15(7-9-16)17-12-23-18(20-17)22-11-14-4-2-13(10-19)3-5-14/h2-9,12H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDFSQPQHYHNCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)SCC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((4-(4-Methoxyphenyl)thiazol-2-yl)thio)methyl)benzonitrile |
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